molecular formula C27H33N5O4Si B1403541 [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol CAS No. 701278-05-9

[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol

Cat. No.: B1403541
CAS No.: 701278-05-9
M. Wt: 519.7 g/mol
InChI Key: FWQXSAYLZCXRAT-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₇H₃₃N₅O₄Si
Molar Mass: 519.67 g/mol
Physical Properties:

  • Density: 1.34 g/cm³
  • Boiling Point: 771.4°C (at 760 mmHg)
  • Melting Point: 120–130°C
  • Solubility: Soluble in chloroform, dichloromethane, ethanol; poorly soluble in water .

Properties

IUPAC Name

5-(2-amino-6-phenylmethoxypurin-9-yl)-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O4Si/c1-37(2,19-11-7-4-8-12-19)21-13-22(27(35,16-34)20(21)14-33)32-17-29-23-24(32)30-26(28)31-25(23)36-15-18-9-5-3-6-10-18/h3-12,17,20-22,33-35H,13-16H2,1-2H3,(H2,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQXSAYLZCXRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(C1CO)(CO)O)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694086
Record name 5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701278-05-9
Record name 5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1,2-bis(hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol (CAS No. 701278-05-9) is a complex organic molecule with potential biological activities. Its structure includes a purine base, which is known to interact with various biological systems. This article aims to summarize the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C27H33N5O4Si
  • Molecular Weight : 519.67 g/mol
  • Boiling Point : 771.4 ± 70.0 °C (Predicted)
  • Density : 1.34 ± 0.1 g/cm³ (Predicted)
  • pKa : 13.75 ± 0.70 (Predicted)

The biological activity of this compound is primarily attributed to its interactions with G protein-coupled receptors (GPCRs), particularly adenosine receptors. These receptors play a crucial role in various physiological processes, including neurotransmission and immune response modulation . The compound's purine-like structure suggests it may act as an agonist or antagonist at these receptors, influencing downstream signaling pathways.

Anti-inflammatory Effects

Adenosine receptors are also involved in anti-inflammatory responses. Compounds that modulate these receptors can reduce inflammation in various models . The specific interaction of this compound with adenosine receptors could lead to therapeutic applications in inflammatory diseases.

Study on Purine Derivatives

A study focusing on purine derivatives demonstrated that modifications to the purine ring can enhance receptor selectivity and potency . This suggests that this compound may be optimized for specific biological targets through structural modifications.

Metabolite Profiling

Metabolite profiling of similar compounds has revealed insights into their metabolic pathways and biological impacts . Understanding the metabolism of this compound could provide further information about its efficacy and safety in biological systems.

Data Summary Table

PropertyValue
Molecular FormulaC27H33N5O4Si
Molecular Weight519.67 g/mol
Boiling Point771.4 ± 70.0 °C (Predicted)
Density1.34 ± 0.1 g/cm³ (Predicted)
pKa13.75 ± 0.70 (Predicted)

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential interactions with biological systems, particularly in the realm of drug development:

  • Anticancer Activity : Compounds with purine-like structures have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of amino and hydroxyl groups can enhance binding affinity to target enzymes involved in cancer metabolism.
  • Antiviral Properties : Given the structural similarities to nucleosides, there is potential for this compound to act as an antiviral agent by mimicking natural substrates in viral replication processes.

Biochemical Studies

The unique functional groups present in [(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol may serve as:

  • Enzyme Inhibitors : The compound could be designed to inhibit specific enzymes by fitting into their active sites due to its structural conformation.
  • Substrates for Biochemical Reactions : It may act as a substrate in enzyme-catalyzed reactions due to the presence of reactive hydroxymethyl groups.

Material Science

In material science, compounds like this can be utilized for:

  • Silicon-Based Materials : The dimethyl(phenyl)silyl group indicates potential applications in creating silicon-based polymers or coatings that can benefit from enhanced mechanical properties and thermal stability.
  • Nanotechnology : The ability to functionalize surfaces with such compounds may lead to advancements in nanotechnology applications, including drug delivery systems where targeted release is critical.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of purine derivatives similar to this compound. Results indicated that these compounds could significantly reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit key metabolic enzymes involved in nucleotide synthesis. This inhibition led to reduced proliferation rates in cultured cells, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) Solubility
Target Compound C₂₇H₃₃N₅O₄Si 519.67 Dimethyl(phenyl)silyl, benzyloxy 1.34 Organic solvents
Entecavir Intermediate C₅₃H₄₉N₅O₄ 820.00 Multiple benzyl, methoxyphenyldiphenylmethyl 1.19 Not reported
(1R,2S,3R,5R)-Purine Derivative C₁₁H₁₅N₅O₃ 265.27 Hydroxyl, hydroxymethyl - Water-miscible
N-Benzyl-2-chloro-9-isopropylpurine C₁₇H₁₈ClN₅ 343.81 Benzyl, isopropyl, chloro - Organic solvents

Key Findings and Implications

Structural Impact on Properties :

  • The dimethyl(phenyl)silyl group in the main compound enhances lipophilicity (density: 1.34 g/cm³) compared to benzyl-protected analogues (e.g., 1.19 g/cm³ in CAS 142217-80-9) .
  • Water solubility inversely correlates with bulky substituents (e.g., hydroxyl-rich derivatives are more aqueous-soluble) .

Synthetic Complexity :

  • Multi-step syntheses are common, but protecting group strategies (silyl vs. benzyl) dictate reaction pathways and purification challenges .

Biological Relevance: The main compound’s purine core and modifiable groups make it a candidate for anticancer agents, whereas simpler analogues (e.g., carbocyclic-dideoxyadenosine) show antiviral activity .

Safety Considerations: Limited toxicity data exist for the main compound, but structurally related purines (e.g., CAS 19186-33-5) carry hazards like H302 (harmful if swallowed), emphasizing rigorous handling .

Q & A

Q. What are the key considerations for synthesizing this compound, given its stereochemical complexity and functional groups?

  • Methodological Answer : Synthesis requires precise stereochemical control, particularly for the cyclopentane backbone (1S,2S,3S,5S configuration). A multi-step approach is recommended:

Core Structure Assembly : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the purine moiety to the cyclopentane scaffold, as seen in adenosine analog syntheses .

Protection Strategies : The benzyloxy group at position 6 of the purine ring requires temporary protection (e.g., benzyl or trityl groups) to prevent side reactions during silylation or hydroxylation .

Stereoselective Silylation : Introduce the dimethyl(phenyl)silyl group using sterically controlled reagents (e.g., chlorodimethylphenylsilane) to ensure regioselectivity at position 3 of the cyclopentane ring .

Final Deprotection : Use hydrogenolysis (H₂/Pd-C) or acidic conditions to remove benzyl protecting groups while preserving the silyl and hydroxyl functionalities .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Use 2D NOESY to verify spatial proximity of protons (e.g., cyclopentane backbone protons) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Chiral HPLC : Compare retention times with stereoisomer standards to validate enantiopurity .

Q. What pharmacological targets are plausible for this compound based on its structure?

  • Methodological Answer : The purine scaffold suggests adenosine receptor (AR) targeting, particularly A₂A or A₃ subtypes. Validate via:
  • Radioligand Binding Assays : Use [³H]CGS21680 (A₂A-selective) or [¹²⁵I]AB-MECA (A₃-selective) to quantify affinity .
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with AR subtypes .

Advanced Research Questions

Q. How does the dimethyl(phenyl)silyl group influence the compound’s reactivity and biological activity?

  • Methodological Answer : The silyl group introduces steric bulk and hydrophobicity, which may:
  • Enhance Metabolic Stability : Resist cytochrome P450-mediated oxidation compared to hydroxyl or methyl groups.
  • Modulate Receptor Binding : Use molecular docking (e.g., AutoDock Vina) to compare silyl vs. non-silyl analogs in AR binding pockets .
    Experimental validation: Synthesize desilylated analogs and compare pharmacokinetic profiles in vitro (e.g., microsomal stability assays) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell type, buffer pH). Address via:

Orthogonal Assays : Compare results from cAMP assays (intracellular) vs. β-arrestin recruitment (pathway-specific) .

Solubility Optimization : Use DMSO or cyclodextrin-based vehicles to ensure consistent compound dissolution across assays .

Probe for Off-Target Effects : Screen against unrelated receptors (e.g., GPCR panels) to rule out nonspecific interactions .

Q. What strategies are recommended for functionalizing the purine N6 position without destabilizing the cyclopentane-silyl core?

  • Methodological Answer : The N6-amino group is critical for AR binding. For selective derivatization:
  • Protect Reactive Sites : Temporarily block the cyclopentane hydroxyls with trimethylsilyl (TMS) groups during N6 alkylation/acylation .
  • Use Mild Coupling Agents : Employ EDC/HOBt for amide bond formation to minimize silyl group hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for adenosine receptor subtypes?

  • Methodological Answer : Systematically vary substituents:
  • Purine Modifications : Replace benzyloxy with smaller alkoxy groups (e.g., methoxy) to assess steric effects on A₃ vs. A₂A binding .
  • Silyl Group Tuning : Test dimethyl(phenyl)silyl vs. triethylsilyl analogs to evaluate hydrophobicity-impacted receptor interactions .
    High-throughput screening (HTS) in AR subtype-specific cell lines can prioritize lead candidates .

Q. What analytical challenges arise in assessing the compound’s metabolic stability, and how can they be mitigated?

  • Methodological Answer : Challenges include detecting silyl group metabolites and low aqueous solubility. Solutions:
  • LC-HRMS : Use high-resolution mass spectrometry to identify phase I/II metabolites (e.g., silyl oxidation products) .
  • Simulated Biological Fluids : Test stability in liver microsomes (human/rat) with NADPH cofactors to predict in vivo behavior .

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